molecular formula C21H14F3N3O2 B10912765 N-(2,2-difluoroethyl)-3-(2-fluorophenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(2,2-difluoroethyl)-3-(2-fluorophenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10912765
M. Wt: 397.3 g/mol
InChI Key: YSUCHEZAJCTPGD-UHFFFAOYSA-N
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Description

N~4~-(2,2-DIFLUOROETHYL)-3-(2-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound featuring multiple fluorine atoms, phenyl groups, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,2-DIFLUOROETHYL)-3-(2-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Isoxazole Ring: This step often involves a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene.

    Introduction of the Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Coupling Reactions: The phenyl and fluorophenyl groups are introduced via Suzuki or Heck coupling reactions, using palladium catalysts.

    Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of an acid chloride with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the use of catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the isoxazole ring or the carboxamide group, using agents such as lithium aluminum hydride (LiAlH~4~).

    Substitution: The fluorine atoms make the compound a candidate for nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)

    Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various nucleophiles such as alkoxides or amines.

Scientific Research Applications

Chemistry

In chemistry, N4-(2,2-DIFLUOROETHYL)-3-(2-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.

Medicine

Medicinally, compounds with similar structures have been investigated for their anti-inflammatory, anti-cancer, and anti-microbial properties. The specific interactions of the isoxazole ring and fluorinated groups with biological targets are of particular interest.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers with unique thermal and chemical resistance properties.

Mechanism of Action

The mechanism of action of N4-(2,2-DIFLUOROETHYL)-3-(2-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can form strong hydrogen bonds and dipole interactions, enhancing the compound’s binding affinity and specificity. The isoxazole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorophenyl)benzamide
  • 2,2-Difluoroethylamine
  • Isoxazole derivatives

Uniqueness

N~4~-(2,2-DIFLUOROETHYL)-3-(2-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to the combination of its structural features: the isoxazole ring, multiple fluorine atoms, and phenyl groups. This combination imparts distinct chemical and physical properties, such as enhanced stability, reactivity, and potential biological activity, setting it apart from other similar compounds.

This detailed overview provides a comprehensive understanding of N4-(2,2-DIFLUOROETHYL)-3-(2-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C21H14F3N3O2

Molecular Weight

397.3 g/mol

IUPAC Name

N-(2,2-difluoroethyl)-3-(2-fluorophenyl)-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H14F3N3O2/c22-15-9-5-4-8-13(15)19-18-14(20(28)25-11-17(23)24)10-16(26-21(18)29-27-19)12-6-2-1-3-7-12/h1-10,17H,11H2,(H,25,28)

InChI Key

YSUCHEZAJCTPGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(=O)NCC(F)F)C(=NO3)C4=CC=CC=C4F

Origin of Product

United States

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